6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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Description
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a useful research compound. Its molecular formula is C26H28N2O4S and its molecular weight is 464.58. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
- Efficient Synthesis Routes : Research has developed efficient synthesis routes for structurally related compounds, illustrating the potential of this compound in synthetic chemistry. For example, the synthesis of latifine dimethyl ether involves hydrogenolysis, amide lithiation, and reduction steps, showcasing complex synthetic strategies for related molecules (Gore & Narasimhan, 1988).
- Partial O-Demethylation : Studies on aromatic dimethoxy-substituted dihydroisoquinolines, including compounds with similar structures, have demonstrated controlled partial O-demethylation, providing insights into the manipulation of methoxy groups for targeted chemical properties (Brossi & Teitel, 1970).
- Pyrrolo[4,3,2-de]quinoline Synthesis : The compound has been used as a precursor in the synthesis of complex heterocycles, contributing to the formal total synthesis of various natural products. This research highlights its role in the synthesis of biologically active heterocycles (Roberts et al., 1997).
Biological Activity and Mechanistic Studies
- Ligands for Apamin-sensitive Ca2+-activated K+ Channels : Methoxylated tetrahydroisoquinolinium derivatives derived from similar compounds have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research indicates the potential of these compounds in modulating ion channels, which could have implications for therapeutic applications (Graulich et al., 2006).
Advanced Material and Method Development
- Microwave-assisted Cleavage : Research has developed a microwave-enhanced method for the rapid demethylation of methyl phenyl ethers, a process that could be applied to the demethylation of compounds with similar structures. This method represents an advancement in synthetic chemistry techniques, offering a faster and more efficient way to modify chemical structures (Fredriksson & Stone-Elander, 2002).
properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-29-20-9-11-21(12-10-20)32-17-23-22-16-25(31-3)24(30-2)15-18(22)13-14-28(23)26(33)27-19-7-5-4-6-8-19/h4-12,15-16,23H,13-14,17H2,1-3H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDQCUOOKUUTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.